molecular formula C18H21N3O6 B564915 Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 888504-27-6

Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No. B564915
CAS RN: 888504-27-6
M. Wt: 375.381
InChI Key: SNDXNBICJATRDW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate” is a pyrimidine derivative . It has a molecular weight of 361.35 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle between the benzene and pyrimidine rings of 52.26° . The carboxylate unit is twisted with respect to the pyrimidine ring, making a dihedral angle of 12.33° .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 361.35 . The compound’s melting point is between 174 - 176°C .

Scientific Research Applications

Molecular Structure and Properties

  • A study by Shang, Tao, Ha, & Yu (2012) describes the molecular structure of this pyrimidine derivative. They found that the molecule has a V-shaped structure, with a dihedral angle of 43.1° between the phenyl and pyrimidine rings. This structure allows for the formation of an intramolecular O—H⋯O hydrogen bond, which is crucial for its chemical behavior (Shang, Tao, Ha, & Yu, 2012).

Application in Synthesis and Chemical Reactions

  • In another context, the compound is used in the synthesis of complex molecules. For example, Sachdeva, Dolzhenko, & Chui (2008) explored its reaction with benzaldehyde, resulting in the formation of a triazine derivative. This study highlights the compound's role in facilitating selective chemical reactions (Sachdeva, Dolzhenko, & Chui, 2008).

Biological Activity

  • Holam, Santhoshkumar, & Killedar (2022) investigated the biological activity of derivatives of this compound. Through molecular docking studies, they identified its affinity with certain proteins, indicating potential pharmaceutical applications (Holam, Santhoshkumar, & Killedar, 2022).
  • George, Sabitha, Kumar, & Ravi (2010) synthesized derivatives of this compound and evaluated their antioxidant activity. This research demonstrates its potential in developing new antioxidants (George, Sabitha, Kumar, & Ravi, 2010).

Advanced Chemical Synthesis Techniques

  • Goss, Dai, Lou, & Schaus (2009) focused on the enantioselective preparation of dihydropyrimidones, showcasing advanced techniques in chemical synthesis and the versatility of this compound (Goss, Dai, Lou, & Schaus, 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 5-hydroxy-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDXNBICJATRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715848
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888504-27-6
Record name Methyl 1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888504-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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